2-Methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol 2-Methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol
Brand Name: Vulcanchem
CAS No.: 10232-06-1
VCID: VC0238994
InChI: InChI=1S/C52H80O2/c1-35(2)19-25-44(26-20-36(3)4)43(17)48(30-24-40(11)12)52(33-31-41(13)14,34-32-42(15)16)49-46(28-22-38(7)8)45(27-21-37(5)6)47(29-23-39(9)10)51(54-18)50(49)53/h19-24,31-32,44,53H,25-30,33-34H2,1-18H3/b48-43+
SMILES: CC(=CCC1=C(C(=C(C(=C1CC=C(C)C)OC)O)C(CC=C(C)C)(CC=C(C)C)C(=C(C)C(CC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C)C
Molecular Formula: C52H80O2
Molecular Weight: 737.2 g/mol

2-Methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol

CAS No.: 10232-06-1

Main Products

VCID: VC0238994

Molecular Formula: C52H80O2

Molecular Weight: 737.2 g/mol

2-Methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol - 10232-06-1

CAS No. 10232-06-1
Product Name 2-Methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol
Molecular Formula C52H80O2
Molecular Weight 737.2 g/mol
IUPAC Name 2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol
Standard InChI InChI=1S/C52H80O2/c1-35(2)19-25-44(26-20-36(3)4)43(17)48(30-24-40(11)12)52(33-31-41(13)14,34-32-42(15)16)49-46(28-22-38(7)8)45(27-21-37(5)6)47(29-23-39(9)10)51(54-18)50(49)53/h19-24,31-32,44,53H,25-30,33-34H2,1-18H3/b48-43+
Standard InChIKey NUHGWGZNQBFEKX-VIFQPKRCSA-N
Isomeric SMILES CC(=CCC1=C(C(=C(C(=C1CC=C(C)C)OC)O)C(CC=C(C)C)(CC=C(C)C)/C(=C(\C)/C(CC=C(C)C)CC=C(C)C)/CC=C(C)C)CC=C(C)C)C
SMILES CC(=CCC1=C(C(=C(C(=C1CC=C(C)C)OC)O)C(CC=C(C)C)(CC=C(C)C)C(=C(C)C(CC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C)C
Canonical SMILES CC(=CCC1=C(C(=C(C(=C1CC=C(C)C)OC)O)C(CC=C(C)C)(CC=C(C)C)C(=C(C)C(CC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C)C
Synonyms 2-Methoxy-6-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonenyl)phenol
PubChem Compound 3036620
Last Modified Nov 11 2021
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